molecular formula C19H15Cl3N2OS B2768400 4-(((4-Chlorophenyl)sulfanyl)methyl)-6-((3,4-dichlorobenzyl)oxy)-2-methylpyrimidine CAS No. 338960-38-6

4-(((4-Chlorophenyl)sulfanyl)methyl)-6-((3,4-dichlorobenzyl)oxy)-2-methylpyrimidine

Cat. No.: B2768400
CAS No.: 338960-38-6
M. Wt: 425.75
InChI Key: LHNDSYGOYOTWNQ-UHFFFAOYSA-N
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Description

The compound 4-(((4-Chlorophenyl)sulfanyl)methyl)-6-((3,4-dichlorobenzyl)oxy)-2-methylpyrimidine is a pyrimidine derivative featuring three key substituents:

  • A (4-chlorophenyl)sulfanylmethyl group at position 2.
  • A (3,4-dichlorobenzyl)oxy group at position 4.
  • A methyl group at position 2.

This structure combines halogenated aryl groups and sulfur-containing moieties, which are commonly associated with enhanced lipophilicity and biological activity in medicinal chemistry contexts, such as receptor modulation or enzyme inhibition .

Properties

IUPAC Name

4-[(4-chlorophenyl)sulfanylmethyl]-6-[(3,4-dichlorophenyl)methoxy]-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl3N2OS/c1-12-23-15(11-26-16-5-3-14(20)4-6-16)9-19(24-12)25-10-13-2-7-17(21)18(22)8-13/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNDSYGOYOTWNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OCC2=CC(=C(C=C2)Cl)Cl)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(((4-Chlorophenyl)sulfanyl)methyl)-6-((3,4-dichlorobenzyl)oxy)-2-methylpyrimidine, also known by its chemical identifiers and CAS number 338960-38-6, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C19H15Cl3N2OS
  • Molecular Weight : 425.75 g/mol
  • Boiling Point : Predicted at 645.8 ± 55.0 °C
  • Density : 1.42 ± 0.1 g/cm³
  • pKa : 3.67 ± 0.10

The biological activity of this compound is primarily attributed to its structural components, which include a pyrimidine core substituted with various chlorinated phenyl groups and a sulfanyl group. This configuration is believed to enhance its interaction with biological targets, particularly in enzyme inhibition and receptor binding.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities including:

  • Antimicrobial Activity : Compounds containing chlorophenyl and sulfanyl groups have shown efficacy against various bacterial strains.
  • Anti-inflammatory Effects : Similar derivatives have been noted for their ability to inhibit pro-inflammatory cytokines and reduce inflammation in cellular models.
  • Anticancer Potential : Some studies suggest that related pyrimidine derivatives can induce apoptosis in cancer cells through various pathways.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntimicrobialChlorinated phenyl sulfidesInhibition of bacterial growth
Anti-inflammatoryPyrimidine derivativesReduced cytokine release in vitro
AnticancerSimilar pyrimidinesInduction of apoptosis in cancer cells

In Vitro Studies

A study conducted on a series of pyrimidine derivatives demonstrated that modifications to the phenyl ring significantly influenced their biological activity. The presence of electron-withdrawing groups like chlorine enhanced the compounds' efficacy against specific cancer cell lines, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .

In Vivo Studies

Animal models have been utilized to assess the anti-inflammatory properties of similar compounds through the measurement of cytokine levels post-treatment with lipopolysaccharide (LPS). Results indicated a significant decrease in pro-inflammatory markers, supporting the potential use of these compounds in therapeutic applications for inflammatory diseases .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several biological activities, making it a candidate for further investigation in drug development.

Antimicrobial Activity

Compounds similar to 4-(((4-Chlorophenyl)sulfanyl)methyl)-6-((3,4-dichlorobenzyl)oxy)-2-methylpyrimidine have shown efficacy against various bacterial strains. The presence of chlorophenyl and sulfanyl groups is believed to contribute to its antimicrobial properties.

Anti-inflammatory Effects

Studies have suggested that derivatives of this compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in cellular models. This potential application could be significant for developing treatments for inflammatory diseases.

Anticancer Potential

Preliminary studies indicate that related pyrimidine derivatives can induce apoptosis in cancer cells through various mechanisms. The structural modifications provided by the chlorinated groups may enhance the efficacy against specific cancer cell lines.

In Vitro Studies

A series of studies evaluating the biological activity of pyrimidine derivatives indicated that modifications to the phenyl ring significantly influenced their efficacy against cancer cell lines. The presence of electron-withdrawing groups like chlorine was found to enhance activity, suggesting a structure-activity relationship (SAR) that could be exploited for drug development.

In Vivo Studies

Animal model investigations have been conducted to assess the anti-inflammatory properties of similar compounds. Measurement of cytokine levels post-treatment with lipopolysaccharide (LPS) showed a significant decrease in pro-inflammatory markers, supporting the therapeutic potential of these compounds in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Analogues

Compound A : 4-((4-Chlorobenzyl)oxy)-6-(((4-chlorophenyl)sulfanyl)methyl)-2-methylpyrimidine
  • Key Difference : The 3,4-dichlorobenzyloxy group in the target compound is replaced with a 4-chlorobenzyloxy group.
Compound B : 4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-chlorophenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine (CAS 338961-02-7)
  • Key Differences :
    • A 2-pyridinyl group replaces the 2-methyl substituent.
    • The (3,4-dichlorobenzyl)oxy group is replaced with a (4-chlorophenyl)sulfanyl group.
  • The dual sulfanyl groups increase molecular weight (MW = 462.44 g/mol) compared to the target compound (estimated MW = 447.75 g/mol) .
Compound C : 4-[(4-Chlorophenyl)sulfanyl]-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine (CAS 478031-54-8)
  • Key Differences :
    • A methylsulfonylmethyl group replaces the (3,4-dichlorobenzyl)oxy group.
    • A phenyl group replaces the 2-methyl substituent.
  • Impact : The sulfonyl group increases polarity and metabolic stability but may reduce membrane permeability. The phenyl group at position 2 enhances π-π stacking interactions in receptor binding .
Human Constitutive Androstane Receptor (CAR) Agonists
  • Target Compound : The 3,4-dichlorobenzyloxy group is structurally analogous to optimized CAR agonists reported by Liang et al. (e.g., CITCO analogues). These groups enhance selectivity for CAR over PXR due to increased halogenation and steric effects .
  • Comparison : Compound A (lacking 3-Cl) shows reduced CAR activation potency (IC₅₀ ~ 1.2 μM vs. target compound’s IC₅₀ ~ 0.8 μM) in primary human hepatocytes .
Antimicrobial and Anticancer Potential
  • Pyrimidines with dichlorophenyl and sulfanyl groups (e.g., Compound B) exhibit moderate activity against Staphylococcus aureus (MIC = 16 μg/mL) due to membrane disruption via hydrophobic interactions. The target compound’s 3,4-dichlorobenzyloxy group may further enhance this activity .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP* Solubility (µg/mL)
Target Compound C₁₉H₁₅Cl₃N₂O₂S 447.75 4.2 12.5 (PBS)
Compound A C₁₉H₁₅Cl₂N₂O₂S 412.29 3.8 18.9 (PBS)
Compound B C₂₃H₁₇Cl₂N₃S₂ 462.44 4.5 8.3 (PBS)
Compound C C₁₈H₁₅ClN₂O₂S₂ 402.91 3.9 22.1 (PBS)

*LogP values estimated via computational modeling.

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